2-methyl-2-(methylsulfanyl)propanenitrile

Description

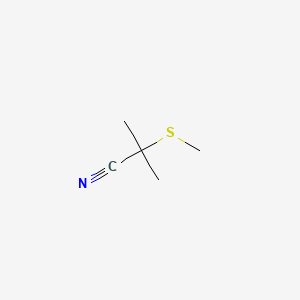

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-methylsulfanylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-5(2,4-6)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTCSDKMQQXRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143479 | |

| Record name | Propanenitrile, 2-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10074-86-9 | |

| Record name | Aldicarb nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALDICARB NITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H62TJ5TPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways to 2 Methyl 2 Methylsulfanyl Propanenitrile

Direct Synthesis Approaches

Direct synthetic methods offer a more straightforward route to the target molecule, typically involving the formation of the core carbon skeleton and the introduction of the nitrile and methylsulfanyl groups in a concerted or sequential manner.

Alkylation Reactions of Nitrile Precursors

One potential direct route to 2-methyl-2-(methylsulfanyl)propanenitrile involves the alkylation of a suitable nitrile precursor. This strategy hinges on the deprotonation of a carbon alpha to the nitrile group, creating a nucleophilic carbanion that can then react with an alkylating agent.

A pertinent example, although for a structurally related sulfonyl analogue, illustrates this principle. The synthesis of 2-methyl-2-(methylsulfonyl)propanenitrile is achieved by the methylation of 2-(methylsulfonyl)acetonitrile. chemicalbook.com In this reaction, the starting nitrile is treated with a strong base, such as sodium hydride, to generate the carbanion. Subsequent reaction with an alkylating agent, like methyl iodide, introduces the methyl group at the alpha position. This reaction proceeds with a high yield, demonstrating the feasibility of alkylating nitrile precursors.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield |

| 2-(Methylsulfonyl)acetonitrile | Methyl iodide | Sodium hydride | Tetrahydrofuran | 2-Methyl-2-(methylsulfonyl)propanenitrile | 93% |

This table illustrates the reaction conditions for the synthesis of a related sulfonyl compound, highlighting the potential of alkylation strategies.

While this example showcases the synthesis of the sulfonyl derivative, a similar approach could theoretically be applied to a 2-(methylsulfanyl)acetonitrile precursor to yield the desired this compound. The success of such a reaction would depend on the stability of the carbanion and the reactivity of the sulfur-containing starting material.

Cyanation Strategies in Propanenitrile Formation

Cyanation strategies represent another direct approach to the synthesis of nitriles. These methods involve the introduction of a cyanide group onto a suitable organic substrate. Various cyanation reagents and catalytic systems have been developed for this purpose.

Modern cyanation methods often employ less toxic cyanide sources and transition metal catalysts to achieve efficient and selective transformations. For instance, copper-catalyzed cyanation reactions have been developed for a range of substrates. These reactions can proceed via radical-mediated pathways, allowing for the formation of C-CN bonds under relatively mild conditions. The use of reagents like trimethylsilyl cyanide (TMSCN) in the presence of a suitable catalyst is a common strategy.

Indirect Formation through Chemical Transformations

Indirect methods involve the synthesis of a precursor molecule that can be subsequently converted into the target nitrile through one or more chemical transformations.

Product Formation via Acid-Catalyzed Hydrolysis of Related Carbamates

An important indirect route to this compound is through the hydrolysis of the pesticide aldicarb (B1662136). wikipedia.org Aldicarb, chemically known as 2-methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime, can undergo hydrolysis under certain conditions to yield this compound, also referred to as aldicarb nitrile. wikipedia.org

This transformation is particularly noted to occur under acidic conditions. The hydrolysis of aldicarb can also be influenced by microbial activity in the environment. While the primary application of this knowledge is in the study of aldicarb's environmental fate and toxicology, it also represents a potential synthetic pathway from a readily available precursor. The reaction essentially involves the cleavage of the carbamate (B1207046) and oxime functionalities to generate the nitrile group.

| Precursor | Reaction Type | Product |

| Aldicarb | Hydrolysis | This compound |

This table outlines the indirect formation of the target compound from a carbamate precursor.

Chemo- and Regioselective Synthesis Considerations

In any multi-step synthesis, particularly those involving molecules with multiple reactive sites, the control of chemo- and regioselectivity is paramount to ensure the desired product is obtained with high purity and yield.

Control of Electrophilic Attack in Sulfur-Containing Systems

When synthesizing sulfur-containing compounds like this compound, the sulfur atom itself can be susceptible to electrophilic attack. The lone pairs of electrons on the sulfur atom make it nucleophilic, and it can react with electrophiles present in the reaction mixture.

For instance, in an alkylation reaction using a strong alkylating agent, there is a possibility of S-alkylation to form a sulfonium salt, in addition to the desired C-alkylation. The choice of reaction conditions, including the base, solvent, and temperature, can influence the outcome of the reaction. To favor C-alkylation over S-alkylation, it is often necessary to carefully control the generation of the carbanion and its subsequent reaction with the electrophile. The use of sterically hindered bases or specific solvent systems can help to direct the reaction towards the desired product. Similarly, in cyanation reactions, the choice of catalyst and cyanide source can be critical in preventing unwanted side reactions involving the sulfur atom.

Catalytic Systems and Methodological Innovations in Nitrile Synthesis

The synthesis of α,α-disubstituted nitriles, such as this compound, often involves the alkylation of a precursor containing a nitrile group and an acidic α-hydrogen. Innovations in catalytic systems have sought to improve the efficiency, selectivity, and environmental footprint of these transformations. A significant area of development is the use of phase transfer catalysis (PTC) for the alkylation of active methylene compounds, including those with a nitrile functionality.

Phase transfer catalysis offers a practical and environmentally benign approach for reactions involving immiscible phases, typically a solid or aqueous inorganic phase and an organic phase containing the substrate. acsgcipr.orgptfarm.plmdpi.com This methodology is particularly advantageous for the alkylation of carbanions, as it facilitates the transfer of the anionic species from the inorganic or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. ptfarm.pl

In the context of synthesizing this compound, a plausible pathway involves the methylation of 2-(methylsulfanyl)acetonitrile. Phase transfer catalysis is well-suited for this type of transformation. The catalyst, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the anion generated by the deprotonation of the starting nitrile. ptfarm.pl This ion pair is soluble in the organic phase, allowing the reaction to proceed under mild conditions.

The efficiency of phase transfer catalyzed alkylations can be influenced by several factors, including the structure of the catalyst, the choice of base, the solvent, and the reaction temperature. Quaternary ammonium salts, such as tetraalkylammonium halides (e.g., tetrabutylammonium bromide, TBAB) and triethylbenzylammonium chloride (TEBAC), are commonly employed as phase transfer catalysts. mdpi.com The selection of the inorganic base, which can range from hydroxides (NaOH, KOH) to carbonates (K₂CO₃, Cs₂CO₃), also plays a crucial role in the reaction's success. mdpi.com

Recent research in phase transfer catalysis has focused on developing more efficient and selective catalysts, including chiral catalysts for asymmetric synthesis, and optimizing reaction conditions to improve yields and minimize side reactions. core.ac.uk For the alkylation of active methylene compounds, solid-liquid phase transfer catalysis, often enhanced by microwave irradiation, has emerged as a rapid and efficient method. mdpi.com

The table below summarizes representative conditions and catalysts used in the phase transfer catalyzed alkylation of active methylene nitriles, which are analogous to the potential synthesis of this compound.

| Catalyst | Base | Alkylating Agent | Solvent | Conditions | Yield (%) | Reference |

| Tetrabutylammonium bromide (TBAB) | K₂CO₃ | Benzyl chloride | Solvent-free | Microwave | High | mdpi.com |

| Triethylbenzylammonium chloride (TEBAC) | KOH/K₂CO₃ | Benzyl bromide | Toluene | 60-80 °C | 59-82 | mdpi.com |

| Tetraalkylammonium salts | NaOH (aq) | Alkyl halides | Toluene | Room Temp. | - | acsgcipr.orgptfarm.pl |

| -pyrolizidinium type catalyst | - | - | - | - | - | core.ac.uk |

This table presents generalized data for the alkylation of active methylene nitriles under phase transfer catalysis, illustrating the types of catalysts and conditions that could be adapted for the synthesis of this compound.

Methodological innovations also extend to the development of biocatalytic routes for nitrile synthesis. While not directly applied to this compound, enzyme-catalyzed reactions, such as those employing nitrilases, offer a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of certain nitriles and their corresponding carboxylic acids. google.comresearchgate.net These biocatalytic approaches operate under mild conditions and can exhibit high regioselectivity. researchgate.net

Elucidation of Reaction Mechanisms and Transformative Chemistry of 2 Methyl 2 Methylsulfanyl Propanenitrile

Fundamental Reactivity Profiles

The fundamental reactivity of 2-methyl-2-(methylsulfanyl)propanenitrile is characterized by the interplay between its nucleophilic and electrophilic centers and the ability of the nitrile group to stabilize an adjacent negative charge.

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. nist.gov This allows for nucleophilic attack at this position. Conversely, the sulfur atom of the methylsulfanyl group possesses lone pairs of electrons, rendering it nucleophilic.

The presence of both the electron-withdrawing nitrile group and the sulfur atom facilitates the formation of a nitrile-stabilized carbanion at the α-carbon upon treatment with a suitable base. This carbanion is a potent nucleophile. uomustansiriyah.edu.iq

The formation of a carbanion alpha to the nitrile group is a key aspect of the reactivity of this compound. uni-muenchen.dersc.org This anion is stabilized by the electron-withdrawing nature of the cyano group, which can delocalize the negative charge. uni-muenchen.de The general scheme for the formation of this carbanion involves the use of a strong base, such as an alkali metal amide or an organolithium reagent.

Once formed, this nucleophilic carbanion can participate in a variety of carbon-carbon bond-forming reactions, including alkylation and addition reactions. rsc.org

Alkylation Reactions: The nitrile-stabilized carbanion of this compound can react with alkyl halides in a nucleophilic substitution reaction (SN2) to form a new carbon-carbon bond. The general representation of this reaction is as follows:

Step 1: Deprotonation (CH₃)₂C(SCH₃)CN + Base → [(CH₃)C(CN)SCH₃]⁻ + Base-H⁺

Step 2: Alkylation [(CH₃)C(CN)SCH₃]⁻ + R-X → R-C(CH₃)(CN)SCH₃ + X⁻

Illustrative Alkylation Reactions of the this compound Carbanion

| Electrophile (R-X) | Product |

| Methyl Iodide (CH₃I) | 2,2-dimethyl-2-(methylsulfanyl)butanenitrile |

| Benzyl Bromide (C₆H₅CH₂Br) | 2-methyl-2-(methylsulfanyl)-3-phenylpropanenitrile |

| Allyl Chloride (CH₂=CHCH₂Cl) | 2-methyl-2-(methylsulfanyl)pent-4-enenitrile |

Addition Reactions: The nitrile-stabilized carbanion can also undergo nucleophilic addition to electrophilic carbon atoms, such as those in carbonyl compounds (aldehydes and ketones). This reaction, after an aqueous workup, results in the formation of a β-hydroxy nitrile derivative.

Step 1: Deprotonation (CH₃)₂C(SCH₃)CN + Base → [(CH₃)C(CN)SCH₃]⁻ + Base-H⁺

Step 2: Nucleophilic Addition [(CH₃)C(CN)SCH₃]⁻ + R₂C=O → R₂C(O⁻)-C(CH₃)(CN)SCH₃

Step 3: Protonation R₂C(O⁻)-C(CH₃)(CN)SCH₃ + H₂O → R₂C(OH)-C(CH₃)(CN)SCH₃ + OH⁻

Illustrative Addition Reactions of the this compound Carbanion

| Carbonyl Compound | Product |

| Acetone ((CH₃)₂C=O) | 3-hydroxy-2,2,3-trimethyl-3-(methylsulfanyl)butanenitrile |

| Benzaldehyde (C₆H₅CHO) | 3-hydroxy-2-methyl-2-(methylsulfanyl)-3-phenylpropanenitrile |

| Cyclohexanone | 1-(1-cyano-1-methyl-1-(methylsulfanyl)ethyl)cyclohexan-1-ol |

Transformations Involving the Methylsulfanyl Moiety

The sulfur atom in the methylsulfanyl group is susceptible to oxidation.

The methylsulfanyl group of this compound can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the electronic properties of the molecule, as the sulfoxide and sulfone groups are strongly electron-withdrawing. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Oxidation to Sulfoxide: (CH₃)₂C(SCH₃)CN + 1 eq. Oxidant → (CH₃)₂C(S(O)CH₃)CN

Oxidation to Sulfone: (CH₃)₂C(SCH₃)CN + 2 eq. Oxidant → (CH₃)₂C(S(O)₂)CH₃)CN

Oxidation Products of this compound

| Product Name | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-methyl-2-(methylsulfinyl)propanenitrile | C₅H₉NOS | 131.20 |

| 2-methyl-2-(methylsulfonyl)propanenitrile | C₅H₉NO₂S | 147.20 |

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo various transformations.

The nitrile group of this compound can be reduced to a primary amine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nist.govnih.gov

Reduction with LiAlH₄:

(CH₃)₂C(SCH₃)CN + LiAlH₄ → Intermediate

Intermediate + H₂O → (CH₃)₂C(SCH₃)CH₂NH₂

Catalytic Hydrogenation: (CH₃)₂C(SCH₃)CN + H₂ (catalyst, e.g., Raney Nickel) → (CH₃)₂C(SCH₃)CH₂NH₂

This reaction provides a pathway to primary amines, which are valuable synthetic intermediates.

Substitution Reactions at the Nitrile-Bearing Carbon Center

The nitrile-bearing carbon in this compound is a quaternary center, which typically poses a significant steric hindrance to nucleophilic substitution reactions. However, the presence of the nitrile and methylsulfanyl groups can influence the reactivity of this center in unique ways.

The cyano group, being electron-withdrawing, can stabilize an adjacent negative charge, facilitating reactions that proceed through a carbanionic intermediate. While direct SN2 displacement at a tertiary carbon is generally disfavored, reactions involving the departure of a suitable leaving group and the formation of a transient, stabilized carbocation or a related intermediate might be possible under specific conditions.

Research into the reactions of related nitrile-containing compounds provides insights into potential substitution pathways. For instance, the nucleophilic attack of thiols, such as cysteine, on the carbon atom of a nitrile group has been a subject of both experimental and computational investigation. ru.nl This type of reaction typically involves the addition of the nucleophile to the carbon-nitrogen triple bond, forming a thioimidate intermediate. Subsequent transformations could potentially lead to the substitution of a group at the α-carbon, although this is not a direct substitution at the quaternary center itself.

A plausible, albeit challenging, pathway for substitution at the nitrile-bearing carbon of this compound could involve the initial formation of a nitrile-stabilized carbanion at the α-position, followed by an intramolecular rearrangement or a subsequent reaction that results in the net substitution of a group. The literature describes the utility of nitrile-stabilized carbanions in forming new carbon-carbon bonds. wikipedia.org

A related synthetic transformation is the methylthiolation of α-chloro oximes. For example, 2-chloro-2-methylpropanal oxime can react with sodium methyl mercaptide to yield 2-methyl-2-(methylsulfanyl)propanal oxime. google.com While this reaction occurs on a similar carbon skeleton, it involves the displacement of a chloride ion from an sp3-hybridized carbon that is not part of a nitrile group.

Table 1: Plausible Nucleophilic Substitution Reactions and Intermediates

| Reactant | Nucleophile | Potential Intermediate | Potential Product | Notes |

| This compound | Strong base (e.g., LDA) | α-cyano carbanion | Alkylated/functionalized nitrile | The initial step would be deprotonation at a methyl group. |

| Activated this compound | Various nucleophiles | Tertiary carbocation (stabilized by sulfur and nitrile) | Substituted nitrile | Activation of the methylsulfanyl group into a better leaving group would be required. |

Mechanistic Studies of Acid-Catalyzed Nitrile Formation

The formation of nitriles can be achieved through various synthetic routes, including the dehydration of amides and the reaction of alkyl halides with cyanide salts. youtube.com The acid-catalyzed formation of this compound likely proceeds through a mechanism involving the reaction of a suitable precursor, such as isobutyronitrile (B166230) or a related compound, with a source of the methylsulfanyl group under acidic conditions.

A plausible mechanism for the formation of this compound could involve the acid-catalyzed addition of methanethiol (B179389) to an α,β-unsaturated nitrile or a related electrophilic precursor. The general mechanism for the acid-catalyzed hydrolysis of nitriles, which is the reverse reaction, involves the protonation of the nitrile nitrogen to enhance the electrophilicity of the nitrile carbon, followed by nucleophilic attack by water. youtube.comchemistrysteps.comchemguide.co.uklumenlearning.com

By analogy, the acid-catalyzed formation could proceed as follows:

Protonation of the Nitrile: In a reaction starting from a precursor like isobutyronitrile, the acid catalyst would likely protonate the nitrogen atom of the nitrile group. However, for the introduction of the methylsulfanyl group, a more likely scenario involves an alternative starting material or a different role for the acid catalyst.

Formation of an Electrophilic Intermediate: A potential route starts from isobutyraldehyde (B47883). wikipedia.orgnist.gov In the presence of an acid and a thiol, the aldehyde could be converted to a thioacetal. Alternatively, the corresponding oxime, 2-methylpropanal oxime, nih.gov could be a precursor. A related patent describes the synthesis of 2-methyl-2-methylthio propionaldoxime from isobutyraldehyde via a chlorination and subsequent methylthiolation, followed by oximation. google.com

Acid-Catalyzed Addition of Methanethiol: A key step in the formation of the C-S bond would be the acid-catalyzed addition of methanethiol. Computational studies on the addition of methanethiol to Michael acceptors show that the reaction can proceed via the thiolate anion. nih.gov In an acidic medium, the thiol itself would be the primary nucleophile, and its addition would likely be facilitated by activation of the electrophile by the acid catalyst.

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the structures and energies of transient species like reaction intermediates and transition states that are often difficult to study experimentally. nih.gov

Nitrile-Stabilized Carbocations: The stability of carbocations is a critical factor in many organic reactions. dalalinstitute.com Theoretical studies have extensively investigated the stability of alkyl carbocations, highlighting the roles of hyperconjugation and steric effects. ru.nlrsc.orgresearchgate.netresearchgate.net A hypothetical carbocation intermediate in reactions of this compound would be located at the quaternary carbon. This carbocation would be stabilized by the adjacent sulfur atom through resonance (p-orbital overlap) and by the electron-withdrawing, yet potentially stabilizing through resonance, nitrile group. Computational studies on carbocations bearing sulfur-containing substituents could provide quantitative insights into the stability of such an intermediate.

Nucleophilic Attack on the Nitrile Carbon: The reaction of nucleophiles with the nitrile group is a key aspect of the chemistry of this compound. DFT calculations have been employed to study the nucleophilic attack of cysteine on nitrile-containing compounds. ru.nl These studies can determine activation energies and correlate them with experimental reactivity, providing a predictive tool for the reactivity of nitriles. Similar computational approaches could be applied to model the attack of various nucleophiles on this compound to understand the factors governing its reactivity.

Transition States in Nitrile Hydrolysis and Formation: The mechanism of acid-catalyzed nitrile hydrolysis has been investigated using computational methods. tue.nl These studies have characterized the transition states for the key steps, such as the hydration and isomerization of the nitrile. The inclusion of electron correlation in these calculations is crucial for accurately describing the geometry of the transition states. tue.nl Such computational models could be adapted to study the reverse reaction—the acid-catalyzed formation of this compound—to determine the likely reaction pathway and the structures of the associated transition states.

Table 2: Key Parameters from Computational Studies on Related Systems

| System/Reaction | Computational Method | Key Finding | Reference |

| Acid-catalyzed acetonitrile (B52724) hydrolysis | RHF, DFT, MP2 | Transition states for hydration and isomerization steps characterized; electron correlation is important. | tue.nl |

| Addition of methanethiol to Michael acceptors | M06-2X/6-311+G(d,p) | The reaction is predicted to be exothermic, and the mechanism involves the thiolate anion. | nih.gov |

| Stability of alkyl carbocations | ZORA-M06-2X/QZ4P | Destabilization of the parent substrate by substituents is a significant driving force for carbocation formation. | ru.nlrsc.org |

| Nucleophilic attack of cysteine on nitriles | DFT | Activation energies correlate with experimental kinetic measures of reactivity. | ru.nl |

These computational approaches provide a framework for understanding the complex reactivity of this compound, offering insights into the stability of its intermediates and the energetic barriers of its transformations.

Advanced Spectroscopic Characterization and Structural Analytics of 2 Methyl 2 Methylsulfanyl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone analytical technique for determining the structure of organic molecules in solution. numberanalytics.com By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) analysis of 2-methyl-2-(methylsulfanyl)propanenitrile is predicted to yield a simple spectrum due to the molecule's symmetry. The structure contains two distinct types of proton environments.

Methyl Protons on Quaternary Carbon (C(CH₃)₂): The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent. Due to the absence of adjacent protons, their signal is expected to be a singlet.

Methyl Protons on Sulfur (S-CH₃): The three protons of the methyl group attached to the sulfur atom are in a different chemical environment. This group is also isolated from other protons in the molecule, resulting in a singlet.

The integration of these signals would correspond to a 6:3 ratio, which simplifies to 2:1. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms. The S-CH₃ group is expected to appear at a different chemical shift than the C(CH₃)₂ groups. A standard internal reference, tetramethylsilane (B1202638) (TMS), is conventionally used and assigned a chemical shift of 0.0 ppm. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C(CH ₃)₂ | ~1.5 | Singlet | 6H |

Note: Predicted values are based on general principles and data for analogous structures.

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Due to the symmetry of this compound, four distinct signals are expected in its ¹³C NMR spectrum.

Quaternary Carbon (C(CH₃)₂): The central quaternary carbon atom.

Gem-dimethyl Carbons (-C(CH₃)₂): The two methyl carbons attached to the quaternary center are equivalent and will produce a single signal. docbrown.info

Thioether Methyl Carbon (S-CH₃): The carbon of the methyl group bonded to the sulfur atom.

Nitrile Carbon (-C≡N): The carbon atom of the nitrile functional group, which typically appears significantly downfield.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for clear resolution of each unique carbon atom. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₂ | ~25 |

| S-C H₃ | ~15 |

| -C (CH₃)₂ | ~40 |

Note: Predicted values are based on general principles and data for analogous structures.

Modern NMR spectroscopy predominantly uses the Pulse Fourier Transform (FT-NMR) method, which offers significant advantages over the older continuous-wave (CW) technique. researchgate.netscribd.com In FT-NMR, a short, intense radiofrequency (RF) pulse is applied to the sample, exciting all nuclei of a given type (e.g., ¹H or ¹³C) simultaneously. numberanalytics.comresearchgate.net The nuclei then relax back to their equilibrium state, emitting a complex time-domain signal known as the Free Induction Decay (FID). libretexts.org

This FID signal, which contains the frequency information for all the excited nuclei, is digitized and subjected to a mathematical operation called a Fourier transform. scribd.comlibretexts.org The Fourier transform converts the time-domain data into the familiar frequency-domain spectrum, which plots signal intensity versus chemical shift. scribd.com

The primary advantages of the FT-NMR approach include:

Increased Sensitivity: Multiple FIDs can be rapidly acquired and averaged in the time it takes to record a single CW spectrum, dramatically improving the signal-to-noise ratio. scribd.com This is particularly crucial for observing less abundant nuclei like ¹³C.

Speed: A complete spectrum can be obtained in a matter of seconds, compared to several minutes for a CW scan. scribd.com

Advanced Experiments: The speed and flexibility of pulsed techniques allow for the development of complex, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC). These experiments are invaluable for unambiguously assigning signals and providing detailed structural and mechanistic information by revealing through-bond and through-space correlations between different nuclei.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations, such as stretching and bending. vscht.cz It is an effective tool for identifying the functional groups present in a molecule. libretexts.org

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is a highly characteristic and reliable absorption. It typically appears as a sharp, medium-intensity band in the region of 2260–2240 cm⁻¹. libretexts.org

Alkyl C-H Bonds: The stretching vibrations of the C-H bonds in the methyl groups are expected just below 3000 cm⁻¹ (typically 3000–2850 cm⁻¹). libretexts.orglibretexts.org C-H bending vibrations also produce characteristic absorptions, such as the asymmetrical and symmetrical bending modes around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively. libretexts.org

Carbon-Sulfur Bond (C-S): The C-S stretching vibration is generally weak and appears in the fingerprint region of the spectrum (typically 800-600 cm⁻¹). Its identification can be challenging due to overlap with other absorptions.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | Medium, Sharp |

| C-H (Methyl) | Bend | 1350 - 1470 | Medium |

Vapor phase IR spectra are recorded on gaseous samples. Data for the vapor phase IR spectrum of this compound is noted as available in spectral databases. nih.gov A key difference between spectra recorded in the vapor phase versus a condensed phase (liquid or solid) is the potential to observe rotational fine structure. In the gas phase, molecules are free to rotate, and transitions between rotational energy levels can occur simultaneously with vibrational transitions. This can resolve a single vibrational band into a series of closely spaced lines (a P-Q-R branch structure), providing more detailed information about the molecule's moments of inertia. In contrast, in liquid or solid states, free rotation is hindered, and these fine structures coalesce into a single, broader absorption band.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

The mass spectrum of this compound, with a molecular formula of C₅H₉NS and a molecular weight of approximately 115.20 g/mol , is expected to exhibit characteristic fragmentation patterns under electron ionization (EI). researchgate.netnih.gov While a distinct molecular ion peak (M⁺) at m/z 115 may be observed, nitriles can sometimes exhibit a weak or absent molecular ion. whitman.edu A prominent feature in the mass spectra of many nitriles is the presence of a significant [M-1]⁺ peak, resulting from the loss of a hydrogen atom from the α-carbon to form a resonance-stabilized cation. whitman.edu

The fragmentation of this compound would likely proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragments. Cleavage of the C-S bond could lead to the formation of ions corresponding to the loss of the methylsulfanyl group (•SCH₃, m/z 47) or the formation of a stable tertiary carbocation. The presence of the sulfur atom can also influence fragmentation, potentially leading to rearrangements.

A plausible fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the tert-butyl group or the methylsulfanyl group, resulting in fragment ions at m/z 100. Another likely fragmentation is the cleavage of the C-C bond adjacent to the nitrile group, which could lead to various smaller fragment ions. The interpretation of these patterns is crucial for the unambiguous identification of the compound. Research on related compounds, such as geranyl nitrile, has shown that the electron impact mass spectrum contains a small molecular ion and a larger fragment at M-1. researchgate.net

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 115 | [C₅H₉NS]⁺ | - |

| 114 | [C₅H₈NS]⁺ | H |

| 100 | [C₄H₆NS]⁺ | CH₃ |

| 68 | [C₄H₆N]⁺ | SCH₃ |

| 47 | [SCH₃]⁺ | C₄H₆N |

This table represents predicted fragmentation patterns based on the general principles of mass spectrometry and may not include all possible fragments or their relative abundances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS serves a dual purpose: to ascertain the purity of a sample and to confirm the identity of the compound. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries or interpreted to confirm the structure. Studies on the analysis of aldicarb (B1662136) and its degradation products, including aldicarb nitrile (a synonym for this compound), have utilized GC-MS to identify and quantify these compounds in various matrices. researchgate.netacs.orgacs.org The use of a short capillary column coupled to a mass spectrometer has been shown to be effective for the analysis of such compounds. researchgate.net The coupling of GC with tandem mass spectrometry (MS/MS) with collision-induced dissociation can further support the interpretation of the fragmentation processes. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction is the preeminent technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

For a crystalline sample of this compound, SC-XRD analysis would unequivocally determine the molecular geometry, including the tetrahedral arrangement around the quaternary carbon and the conformation of the methylsulfanyl group. It would also reveal the packing of the molecules in the crystal, highlighting any significant intermolecular interactions such as dipole-dipole interactions or van der Waals forces. The study of covalent organic frameworks, which can contain nitrile functionalities, has demonstrated the power of SC-XRD in unambiguously determining complex three-dimensional structures. nih.gov The structure of malonic acid, a dicarboxylic acid, has been determined by X-ray crystallography, showcasing the utility of this technique for small organic molecules. wikipedia.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then used to confirm the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula. thermofisher.com

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₅H₉NS. nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 52.14 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 7.89 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 12.16 |

| Sulfur | S | 32.07 | 1 | 32.07 | 27.81 |

| Total | 115.22 | 100.00 |

Experimental data from an elemental analyzer for a pure sample of this compound would be expected to closely match these theoretical values, thereby confirming the empirical and molecular formula of the compound.

Advanced Applications in Organic Synthesis and Derivatization Strategies Involving 2 Methyl 2 Methylsulfanyl Propanenitrile

Role as a Key Intermediate in Complex Molecule Synthesis

Alpha-aminonitriles, such as 2-methyl-2-(methylsulfanyl)propanenitrile, are valuable intermediates in the synthesis of a wide array of organic compounds. uni-mainz.dersc.org Their importance stems from the dual reactivity they possess. They can serve as masked iminium ion equivalents for cationic reactions or, after metallation, act as nucleophilic acyl anion equivalents. rsc.org This "Umpolung" or reversal of polarity is a powerful strategy in the construction of complex molecular frameworks.

The general utility of α-aminonitriles is highlighted by their application in the synthesis of natural products, alkaloids, and non-proteinogenic α-amino acids. uni-mainz.dersc.org For instance, the nitrile group can be hydrolyzed to a carboxylic acid, a key step in the Strecker synthesis of amino acids. mdpi.com Alternatively, reduction of the nitrile furnishes 1,2-diamines. rsc.org While specific total syntheses beginning with this compound are not extensively detailed in general literature, its structural motifs are analogous to intermediates used in constructing biologically active molecules. bohrium.com Its role as a bifunctional building block allows for the sequential or orthogonal introduction of other functionalities, paving the way for the assembly of intricate molecular architectures. enamine.net

Derivatization for Functionalization and Transformation

The presence of two distinct functional groups in this compound allows for selective modifications, enabling its conversion into a variety of other compounds.

The cyano group (C≡N) is a highly versatile functional handle that can be transformed into several other functionalities. ebsco.comresearchgate.net The strong polarization of the carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid. libretexts.orgopenstax.orgwikipedia.org This is a fundamental transformation for converting the nitrile into a carboxyl group.

Reduction: Treatment with strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), reduces the nitrile to a primary amine (R-CH₂NH₂). libretexts.orgopenstax.org This reaction proceeds via nucleophilic addition of hydride ions. libretexts.org

Organometallic Addition: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed to produce a ketone. libretexts.orgchemistrysteps.com

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺ or NaOH(aq), heat | libretexts.orgwikipedia.org |

| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄, followed by H₂O | libretexts.orgopenstax.org |

| Grignard Reaction | Ketone (-C(=O)R') | 1. R'MgBr 2. H₃O⁺ | libretexts.orgchemistrysteps.com |

The methylsulfanyl group (-SCH₃), a thioether, can also undergo specific chemical modifications, primarily oxidation. Sulfur is capable of existing in various oxidation states, allowing thioethers to be converted to sulfoxides and sulfones. libretexts.org

Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, can oxidize the thioether to a sulfoxide.

Oxidation to Sulfone: Using stronger oxidizing conditions, such as an excess of m-CPBA or potassium permanganate (KMnO₄), the thioether can be further oxidized to a sulfone. masterorganicchemistry.com

These oxidation reactions increase the polarity of the molecule and can alter its chemical reactivity and biological properties.

| Product | Oxidation State of Sulfur | Typical Oxidizing Agent | Reference |

|---|---|---|---|

| Sulfoxide | 0 | H₂O₂, m-CPBA (1 equiv.) | masterorganicchemistry.com |

| Sulfone | +2 | m-CPBA (>2 equiv.), KMnO₄ | masterorganicchemistry.com |

In analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is a common strategy to enhance the volatility and thermal stability of analytes. semanticscholar.org Compounds with active hydrogen atoms, such as those found in alcohols, amines, and thiols, are often converted into their trimethylsilyl (TMS) derivatives. wordpress.com

While this compound itself does not have active hydrogens for direct silylation, its derivatives can be analyzed using this technique. For example, if the nitrile group is reduced to a primary amine, the resulting amine can be readily derivatized. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace the active hydrogens on the amino group with TMS groups (-Si(CH₃)₃). This process significantly improves the chromatographic behavior of the analyte, allowing for more accurate and sensitive detection. nih.gov The derivatization makes the molecule more volatile and less prone to thermal degradation in the GC inlet and column.

Carbon-Carbon Bond Formation Methodologies Utilizing Nitrile Functionality

The nitrile group is an excellent electrophile for carbon-carbon bond formation. organic-chemistry.org Its reaction with carbon-based nucleophiles provides a direct route to elaborate the carbon skeleton. A primary method involves the addition of organometallic reagents.

Reaction with Grignard and Organolithium Reagents: As mentioned previously, Grignard (R-MgX) and organolithium (R-Li) reagents readily attack the electrophilic carbon of the nitrile group. chemistrysteps.com This addition forms a new carbon-carbon bond. The initial product is a magnesium or lithium salt of an imine, which upon aqueous workup (hydrolysis), yields a ketone. libretexts.org This two-step sequence is a powerful method for converting nitriles into ketones, effectively adding an acyl group to the organometallic reagent. chemistrysteps.com This reaction is a cornerstone in synthesis, allowing for the connection of two different carbon fragments. organic-chemistry.org

Contribution to the Synthesis of Diverse Heterocyclic Systems

Alpha-aminonitriles are exceptionally useful precursors for the synthesis of nitrogen-containing heterocycles. uni-mainz.debohrium.comresearchgate.net Their bifunctional nature allows them to participate in cyclization reactions to form a wide variety of ring systems. The nitrile group can act as an electrophile or be transformed into other groups that then participate in ring closure.

For example, α-aminonitriles can react with aminothiols like cysteine to form thiazolines, which are five-membered heterocyclic rings containing both sulfur and nitrogen. nih.gov This reaction involves the nucleophilic attack of the thiol group on the nitrile carbon, followed by cyclization. While specific examples utilizing this compound are specialized, its structure lends itself to similar transformations. It could potentially react with binucleophiles such as hydrazine, hydroxylamine, or amidines to construct various five- or six-membered heterocycles, including pyrazoles, oxadiazoles, or pyrimidines, which are common scaffolds in medicinally important compounds. frontiersin.org The reaction of nitriles with hydrazine, for instance, is a known route to aminotriazoles.

Q & A

Basic Synthesis and Reaction Conditions

Q1.1: What are the common synthetic routes for preparing 2-methyl-2-(methylsulfanyl)propanenitrile, and what reaction conditions are critical for success? Methodological Answer: A standard synthesis involves alkylation of nitrile precursors. For example, reacting (methylsulfanyl)acetonitrile with methyl iodide (MeI) in the presence of sodium hydride (NaH) as a base. Key conditions include:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal reactivity.

- Temperature: Room temperature or mild heating (20–40°C) to avoid side reactions.

- Purification: Extraction with ethyl acetate, drying over MgSO₄, and column chromatography to isolate the product .

Advanced Synthesis Optimization

Q2.1: How can reaction parameters be systematically optimized to enhance the yield and purity of this compound? Methodological Answer:

- Stoichiometry: Adjust molar ratios of NaH and MeI to minimize unreacted starting material.

- Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.

- Byproduct Analysis: Use LC-MS or GC-MS to identify impurities (e.g., over-alkylated products) and adjust reaction time/temperature accordingly .

Basic Spectroscopic Characterization

Q3.1: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

- ¹H/¹³C NMR: Key signals include the methylsulfanyl group (δ ~2.1 ppm for CH₃S) and the nitrile carbon (δ ~120 ppm).

- IR Spectroscopy: A strong absorption band near ~2240 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Advanced Data Contradiction Resolution

Q4.1: How can conflicting NMR data arising from impurities or stereochemical variations be resolved? Methodological Answer:

- 2D NMR (COSY, HSQC): Assign overlapping proton/carbon signals to distinguish structural isomers.

- Density Functional Theory (DFT): Simulate expected NMR shifts for proposed structures and compare with experimental data.

- Chromatographic Purity Check: Use HPLC to confirm sample homogeneity before analysis .

Basic Biological Relevance

Q5.1: What is the role of this compound in pesticide chemistry? Methodological Answer: This compound is a functional precursor to aldicarb, a carbamate pesticide. It contributes to the thiomethyl group critical for acetylcholinesterase inhibition. Researchers synthesize derivatives to study structure-activity relationships (SAR) in neurotoxic agents .

Advanced Enzyme Inhibition Studies

Q6.1: How is this compound utilized in designing kinase inhibitors? Methodological Answer: The nitrile group serves as a bioisostere for carbonyl groups, enhancing binding to ATP pockets in kinases. Example applications:

- PI3K/mTOR Inhibitors: Derivatives like BEZ235 Tosylate (IC₅₀ ~4 nM for PI3Kα) incorporate the nitrile moiety to improve selectivity .

- Cellular Assays: Evaluate inhibitory potency using phospho-specific antibodies in Western blotting or fluorescence-based kinase activity assays .

Basic Safety and Handling

Q7.1: What safety protocols are recommended for handling this compound in the laboratory? Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Stability and Degradation

Q8.1: How do environmental factors (pH, light, temperature) influence the stability of this compound? Methodological Answer:

- pH Stability: Hydrolyzes under alkaline conditions (pH >10) to release methyl mercaptan. Monitor via GC-MS.

- Photodegradation: UV light exposure generates nitrile oxides; use amber glassware for storage.

- Thermal Degradation: TGA/DSC analysis reveals decomposition onset at ~150°C, necessitating low-temperature storage .

Data Contradiction in Biological Activity

Q9.1: How can researchers address discrepancies in reported biological activities of derivatives? Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, inhibitor concentrations) across studies.

- Off-Target Profiling: Use kinase selectivity panels to identify non-specific interactions.

- Computational Modeling: Molecular docking studies can rationalize divergent activities based on binding poses .

Advanced SAR Studies

Q10.1: What strategies are employed to optimize the methylsulfanyl and nitrile groups for target selectivity? Methodological Answer:

- Isosteric Replacement: Substitute the methylsulfanyl group with sulfoxide/sulfone to modulate electron density.

- Nitrile Bioisosteres: Replace with tetrazoles or triazoles to enhance solubility while retaining binding affinity.

- Crystallography: Co-crystal structures with target enzymes guide rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.